molecular formula C19H16ClN3OS B10968587 2-(2-chloroquinolin-3-yl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one

2-(2-chloroquinolin-3-yl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B10968587
M. Wt: 369.9 g/mol
InChI Key: DMBVJMKSRXIUMX-UHFFFAOYSA-N
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Description

2-(2-Chloro-3-quinolyl)-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a quinoline moiety, a benzothiophene ring, and a pyrimidine ring, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-3-quinolyl)-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one typically involves multi-step reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the cyclization of the intermediate compounds to form the desired pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient catalysts, and scalable reaction conditions. Techniques such as microwave-assisted synthesis and the use of palladium-catalyzed carbonylation have been explored to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-3-quinolyl)-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could produce a variety of quinoline derivatives with different functional groups .

Scientific Research Applications

2-(2-Chloro-3-quinolyl)-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-chloro-3-quinolyl)-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2-chloro-3-quinolyl)-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one lies in its complex structure, which combines multiple heterocyclic rings. This structure provides a unique set of chemical and biological properties that are not found in simpler compounds .

Properties

Molecular Formula

C19H16ClN3OS

Molecular Weight

369.9 g/mol

IUPAC Name

2-(2-chloroquinolin-3-yl)-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H16ClN3OS/c20-16-12(9-10-5-1-3-7-13(10)21-16)17-22-18(24)15-11-6-2-4-8-14(11)25-19(15)23-17/h1,3,5,7,9,17,23H,2,4,6,8H2,(H,22,24)

InChI Key

DMBVJMKSRXIUMX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)NC(NC3=O)C4=CC5=CC=CC=C5N=C4Cl

Origin of Product

United States

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